Ibrutinib was originally developed by Pharmacyclics and received approval from the U.S. Food and Drug Administration in 2013. It is classified under the category of targeted therapy agents, specifically kinase inhibitors. The MPEA (N-methyl-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide) modification enhances the pharmacological properties of ibrutinib, potentially improving its efficacy or reducing side effects.
The synthesis of Ibrutinib-MPEA can involve several advanced organic chemistry techniques. A common method includes:
For example, one synthesis route involves combining pyrimidin-4-amine with an intermediate compound derived from acrylic acid in a controlled environment, followed by purification steps that yield high-purity ibrutinib with yields often exceeding 70% .
Ibrutinib-MPEA features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The core structure includes:
The molecular formula for Ibrutinib is CHClNOS, while the MPEA modification introduces additional elements that enhance its binding affinity to Bruton's tyrosine kinase.
The synthesis involves multiple chemical reactions, including:
The final steps often involve crystallization from mixed solvents to achieve high-purity Ibrutinib-MPEA suitable for clinical use .
Ibrutinib-MPEA acts by irreversibly inhibiting Bruton's tyrosine kinase, a critical enzyme in B-cell signaling pathways. This inhibition leads to:
The compound's mechanism enhances its therapeutic potential against B-cell malignancies by effectively targeting the underlying signaling pathways that promote cancer cell survival .
Ibrutinib-MPEA exhibits specific physical properties relevant to its formulation:
These properties are crucial for determining appropriate storage conditions and formulation strategies for clinical applications .
Ibrutinib-MPEA is primarily utilized in oncology research, particularly in studies focusing on:
Its role in targeted therapy continues to be explored in clinical trials aimed at expanding its indications beyond existing applications .
Ibrutinib-MPEA (C~32~H~39~N~9~O~2~, MW 581.71 g/mol) is structurally characterized by an MPEA (4-(2-aminoethyl)piperazine) moiety replacing the acrylamide group of ibrutinib, linked via a piperidine core to a phenoxyphenyl-pyrazolopyrimidine scaffold [1] [6]. This derivative exemplifies targeted covalent inhibition, retaining the electrophilic warhead that irreversibly binds Cys481 in Bruton’s tyrosine kinase (BTK). The design leverages structure-activity relationship (SAR) principles to optimize kinase selectivity while addressing metabolic instability observed in parental compounds. Chemoproteomic studies confirm that Ibrutinib-MPEA’s covalent binding mode preserves BTK occupancy but reduces off-target inhibition of kinases like CSK and EGFR, which are associated with cardiotoxicity in ibrutinib [2] [8]. The MPEA side chain enhances solubility (33.33 mg/mL in DMSO) and introduces hydrogen-bonding capabilities (2 H-bond donors, 9 acceptors), potentially improving cellular permeability for solid tumor applications [6] [10].
The synthesis of Ibrutinib-MPEA employs a convergent strategy, diverging from classical ibrutinib routes by prioritizing late-stage acylation. Key steps include:
Table 1: Comparative Analysis of Synthetic Methods for Ibrutinib Analogues
Method | Yield | Purity | Key Advantage | Limitation | |
---|---|---|---|---|---|
Classical Acryloylation | 65–70% | 95–97% | Simplified step count | Polymerization impurities | |
Activated Ester Route | 82–88% | >99.5% | High purity; scalable | Requires solid-phase reagents | |
Thiourea/Urea Analogue | 75–80% | 98% | Improved melanoma activity | Non-covalent BTK inhibition | [4] [9] |
Solid-phase acylation reagents resolve stability and purity challenges inherent in liquid acryloyl donors. Patent CN107674079B details crystalline acylating agents (e.g., compound I-a, 1-(1H-imidazol-1-yl)prop-2-en-1-one) synthesized via carbonyldiimidazole (CDI)-mediated condensation of acrylic acid [4]. These reagents enable:
Table 2: Solid-Phase Acylation Reagents for Ibrutinib Derivatives
Reagent | Reaction Temp (°C) | Ibrutinib-MPEA Yield | Purity | Impurity Profile | |
---|---|---|---|---|---|
Acryloyl chloride | -10 to 0 | 65% | 95.2% | Hydrolyzed dimer (3.1%) | |
1-(1H-Imidazol-1-yl)prop-2-en-1-one | 20–25 | 88% | 99.7% | Single impurity <0.1% | |
Benzotriazole acrylate | 15–20 | 80% | 99.3% | Des-acryl impurity (0.4%) | [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1